

Introduction: The Promise of N-Hydroxy-benzamidines in Drug Design

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Compound of Interest

Compound Name: *4-Bromo-3-fluoro-N-hydroxy-benzamide*

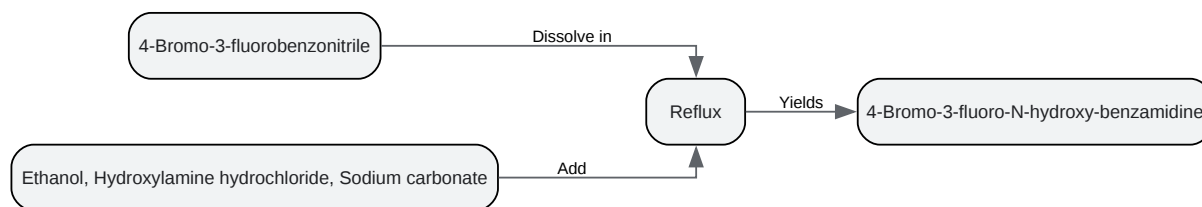
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The N-hydroxy-benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in interacting with various biological targets.^{[1][2]} These compounds are particularly notable as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and serine proteases, making them attractive candidates for cancer immunotherapy and other therapeutic areas.^{[3][4]} The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.^[5] This guide focuses on the specific derivative, **4-bromo-3-fluoro-N-hydroxy-benzamide**, providing a detailed roadmap for its synthesis and structural elucidation.

Synthesis and Purification of 4-Bromo-3-fluoro-N-hydroxy-benzamide

The synthesis of **4-bromo-3-fluoro-N-hydroxy-benzamide** can be approached through a multi-step process, starting from commercially available precursors. The proposed synthetic route is outlined below, drawing upon established methodologies for the synthesis of related benzamide derivatives.^{[6][7]}



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A proposed synthetic workflow for **4-Bromo-3-fluoro-N-hydroxy-benzamidine**.

Experimental Protocol: Synthesis

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-fluorobenzonitrile (1 equivalent) in ethanol.
- **Addition of Reagents:** To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.
- **Extraction and Drying:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **4-bromo-3-fluoro-N-hydroxy-benzamidine**.

Physicochemical and Spectroscopic Characterization

Prior to crystallization, it is imperative to confirm the identity and purity of the synthesized compound through various analytical techniques.

Table 1: Physicochemical Properties of **4-Bromo-3-fluoro-N-hydroxy-benzamidine**

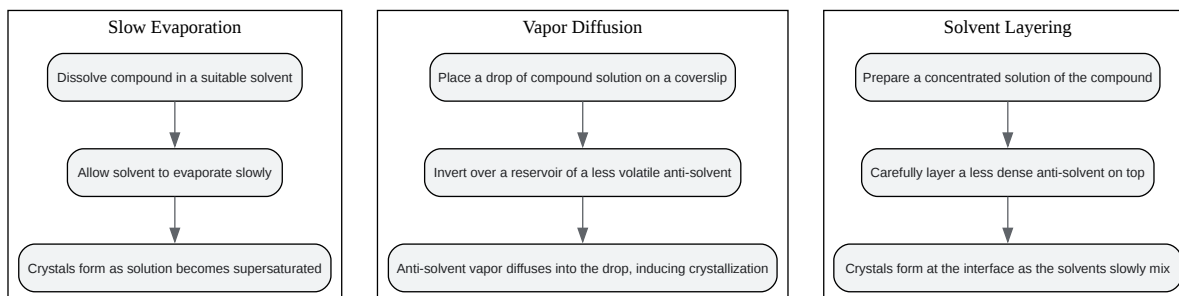
Property	Value
Molecular Formula	C ₇ H ₅ BrFN ₂ O
Molecular Weight	233.03 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO

Spectroscopic Analysis:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons and the amidine carbon.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-Br/C-F bonds.[\[8\]](#)
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the isotopic pattern of bromine serving as a clear indicator of its presence.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction. Several methods can be employed to grow single crystals of **4-bromo-3-fluoro-N-hydroxy-benzamidine**.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Common techniques for single crystal growth.

Experimental Protocol: Crystallization

- **Solvent Selection:** A crucial first step is to identify a suitable solvent or solvent system. This typically involves a solvent in which the compound has moderate solubility.
- **Slow Evaporation:** A straightforward method where a solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]
- **Vapor Diffusion:** This technique involves placing a drop of the concentrated compound solution on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.[9]
- **Solvent Layering:** In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents gradually mix.[9]

X-ray Crystallography and Structural Determination

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray crystallography.

Experimental Protocol: X-ray Diffraction

- **Crystal Mounting:** A single crystal of appropriate size and quality is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of X-rays.[\[12\]](#)
- **Structure Solution:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
- **Structure Refinement:** The initial model is refined by full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[\[12\]](#)[\[13\]](#)

Table 2: Hypothetical Crystallographic Data for **4-Bromo-3-fluoro-N-hydroxy-benzamide**

Parameter	Value
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	~10-15
b (Å)	~5-10
c (Å)	~15-20
β (°)	~90-105
Volume (Å ³)	~1500-2000
Z	4
R-factor (%)	< 5

Analysis of the Crystal Structure

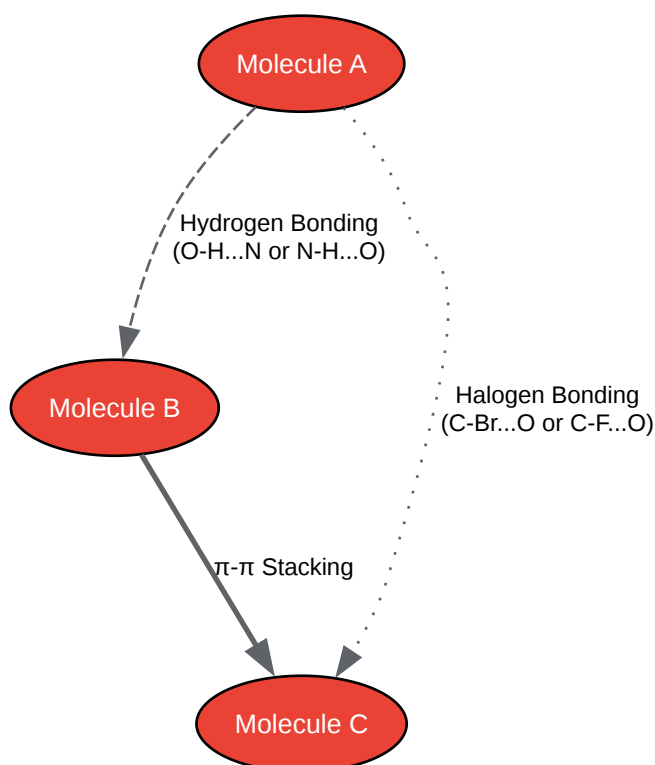
While the specific crystal structure of **4-bromo-3-fluoro-N-hydroxy-benzamidine** is not yet publicly available, we can predict its key features based on the structures of similar compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Intramolecular Features:

- **Conformation:** The molecule is expected to be largely planar, with some torsion around the C-N single bonds. The dihedral angles between the benzene ring and the N-hydroxy-amidine group will be a key conformational feature.
- **Bond Lengths and Angles:** The bond lengths and angles are anticipated to be within the normal ranges for similar organic compounds. The C-Br and C-F bond lengths will be characteristic of these halogens attached to an aromatic ring.

Intermolecular Interactions:

The crystal packing is likely to be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.



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Anticipated intermolecular interactions in the crystal structure.

- **Hydrogen Bonding:** The N-hydroxy and amine groups are excellent hydrogen bond donors and acceptors, and it is highly probable that strong O-H...N or N-H...O hydrogen bonds will be observed, potentially forming dimers or chains.[13][15]
- **Halogen Bonding:** The bromine and fluorine atoms can participate in halogen bonding interactions with electronegative atoms like oxygen or nitrogen on neighboring molecules.
- **π-π Stacking:** The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Significance in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development.

Structure-Activity Relationships (SAR):

- The precise arrangement of atoms in the crystal structure provides insights into the molecule's shape and electronic properties, which are key determinants of its biological activity.[16][17][18]
- The presence and orientation of the bromine and fluorine atoms can influence the molecule's interaction with target proteins and affect its metabolic stability and pharmacokinetic profile. [5]
- Understanding the intermolecular interactions in the solid state can also provide clues about the types of interactions the molecule might form in a protein binding pocket.

Lead Optimization:

The crystal structure of **4-bromo-3-fluoro-N-hydroxy-benzamide** can serve as a starting point for the rational design of more potent and selective analogs. By understanding how the molecule packs and interacts, medicinal chemists can make targeted modifications to improve its drug-like properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural elucidation of **4-bromo-3-fluoro-N-hydroxy-benzamide**. While the specific crystal structure remains to be determined experimentally, this document outlines the established methodologies and expected outcomes based on a solid foundation of chemical principles and data from related compounds. The structural insights gained from such studies are paramount for advancing the discovery and development of novel therapeutics based on the N-hydroxy-benzamide scaffold.

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